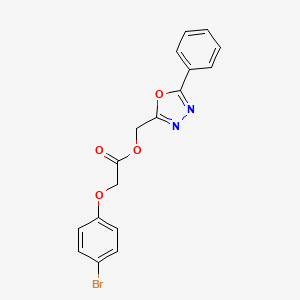
2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester is a monocarboxylic acid.
Scientific Research Applications
Antimicrobial and Hemolytic Activity
- Antimicrobial Evaluation : 1,3,4-oxadiazole derivatives, including compounds related to 2-(4-Bromophenoxy)acetic acid, have been studied for their antimicrobial properties. A study synthesized a series of such compounds and found them active against various microbial species, highlighting their potential in antimicrobial applications (Gul et al., 2017).
Anticancer Properties
- Cytotoxic Evaluation : Compounds with 1,3,4-oxadiazole structures, akin to the compound , have been synthesized and evaluated for their anticancer properties. Certain derivatives showed promising cytotoxicity against cancer cell lines, indicating their potential use in cancer therapy (Adimule et al., 2014).
Structure-Activity Relationship
- Antioxidant and Antibacterial Activities : Studies have explored the relationship between the structure of 1,3,4-oxadiazole derivatives and their biological activities, such as antioxidant and antibacterial properties. This research provides insights into how the chemical structure influences biological activity, which is crucial for designing effective pharmaceuticals (Saoud et al., 2017).
Insecticidal Activity
- Insecticidal Properties : Research has also been conducted on the insecticidal activity of 1,3,4-oxadiazole derivatives. These studies demonstrate the potential of such compounds in developing new insecticides, providing an alternative to traditional pest control methods (Mohan et al., 2004).
Enzyme Inhibition
- Potential Therapeutic Agents : The enzyme inhibition capabilities of biheterocycles derived from 1,3,4-oxadiazole compounds have been explored. These compounds were studied for their interactions with enzymes like acetylcholinesterase and α-glucosidase, suggesting their potential as therapeutic agents for various diseases (Abbasi et al., 2018).
properties
Product Name |
2-(4-Bromophenoxy)acetic acid (5-phenyl-1,3,4-oxadiazol-2-yl)methyl ester |
|---|---|
Molecular Formula |
C17H13BrN2O4 |
Molecular Weight |
389.2 g/mol |
IUPAC Name |
(5-phenyl-1,3,4-oxadiazol-2-yl)methyl 2-(4-bromophenoxy)acetate |
InChI |
InChI=1S/C17H13BrN2O4/c18-13-6-8-14(9-7-13)22-11-16(21)23-10-15-19-20-17(24-15)12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
XYHGIDNNAFOFSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)COC(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-[(4-Chlorophenoxy)methyl]-4-thiazolyl]ethanone](/img/structure/B1225017.png)
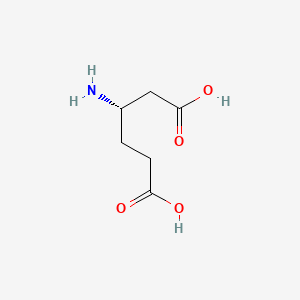
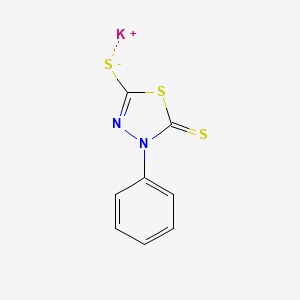
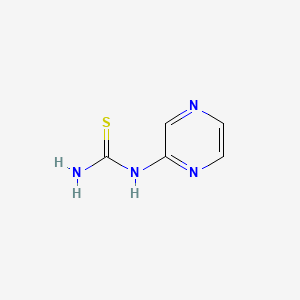
![2-[[(4-fluoro-2-nitroanilino)-sulfanylidenemethyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1225026.png)
![[2-(3-Chlorophenyl)-4-quinolinyl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1225027.png)
![N-(5-chloro-2-pyridinyl)-2-[(1-phenyl-5-tetrazolyl)thio]propanamide](/img/structure/B1225029.png)
![1-(4-Fluorophenyl)-1-cyclopentanecarboxylic acid [2-(2,6-dimethyl-4-morpholinyl)-2-oxoethyl] ester](/img/structure/B1225031.png)
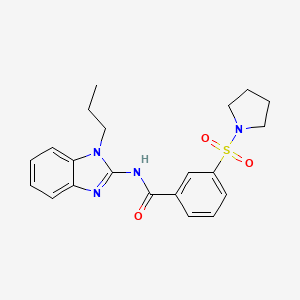
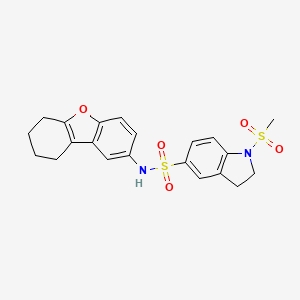
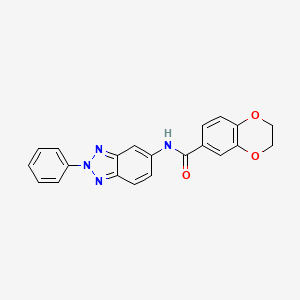
![1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225038.png)
![N-[4-(1-methylsulfonyl-2,3-dihydroindol-5-yl)-2-thiazolyl]acetamide](/img/structure/B1225039.png)
![2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1225041.png)